Palau'Chlor

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

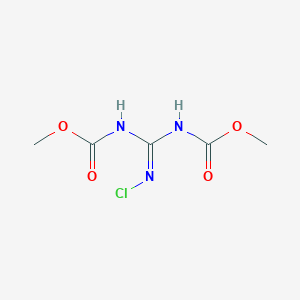

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O4/c1-12-4(10)7-3(9-6)8-5(11)13-2/h1-2H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUVYBUDIWDLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC(=NCl)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Palau'Chlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palau'Chlor®, chemically known as chlorobis(methoxycarbonyl)guanidine (CBMG), is a novel guanidine-based electrophilic chlorinating reagent.[1][2][3][4] Developed from mechanistic studies of the biosynthesis of pyrrole-imidazole alkaloids, this compound offers a unique combination of high reactivity, selectivity, and operational simplicity, positioning it as a superior alternative to traditional chlorinating agents in organic synthesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Its broad substrate scope, including nitrogen-containing heterocycles, arenes, and silyl enol ethers, makes it a valuable tool in the synthesis of pharmaceuticals and other complex molecules.[1][3]

Introduction

The introduction of chlorine atoms into molecular scaffolds is a critical strategy in drug discovery and development, influencing a molecule's electronic properties, lipophilicity, and metabolic stability.[2][4] Historically, direct chlorination methods have relied on reagents that are either highly reactive and hazardous, such as sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂), or safer but less reactive, like N-chlorosuccinimide (NCS).[1] this compound was developed to bridge this gap, providing a bench-stable, solid reagent with reactivity comparable to or exceeding that of more aggressive agents.[1][2] This document details the underlying chemical mechanism that governs its reactivity and selectivity.

Mechanism of Action: Electrophilic Aromatic Substitution (SEAr)

The primary mechanism of action for this compound in the chlorination of aromatic and heteroaromatic compounds is electrophilic aromatic substitution (SEAr).[1] This process involves the attack of an electron-rich aromatic ring on the electrophilic chlorine atom of this compound.

A proposed logical workflow for the activation and reaction of this compound is as follows:

Caption: Logical workflow of this compound activation and chlorination reaction.

The reaction is believed to proceed through the formation of a Wheland intermediate (σ-complex), which then undergoes deprotonation to restore aromaticity and yield the chlorinated product.[1] The guanidine portion of the reagent acts as a leaving group.

For certain substrates, the addition of a Brønsted acid, such as trifluoroacetic acid (TFA), can significantly accelerate the reaction rate.[1] The acid is thought to protonate the guanidine nitrogen, further increasing the electrophilicity of the chlorine atom.

A general mechanistic pathway for the acid-catalyzed chlorination is depicted below:

Caption: General reaction pathway for acid-catalyzed aromatic chlorination.

Quantitative Data Summary

This compound has demonstrated superior performance compared to other common chlorinating agents across a range of substrates. The following tables summarize key quantitative data from comparative studies.

Table 1: Comparison of Chlorinating Reagent Reactivity[1][2]

| Substrate | Reagent | Conditions | Yield (%) |

| Clotrimazole | This compound (CBMG) | CHCl₃, rt, 12h | 94 |

| N-Chlorosuccinimide (NCS) | CHCl₃, rt, 12h | 86 | |

| Sulfuryl Chloride (SO₂Cl₂) | CHCl₃, rt, 12h | 75 | |

| Chlorine (Cl₂) | CHCl₃, rt, 12h | 60 | |

| tert-Butyl hypochlorite (tBuOCl) | CHCl₃, rt, 12h | 55 | |

| Imidazo[1,2-a]pyrazine | This compound (CBMG) | CHCl₃, rt, 30 min | 91 |

| N-Chlorosuccinimide (NCS) | CHCl₃, rt, 12h | 52 |

Table 2: Substrate Scope and Yields with this compound[1]

| Substrate | Product | Conditions | Yield (%) |

| Indole | 3-Chloroindole | CHCl₃, rt, 12h | 85 |

| 1-Methylindole | 3-Chloro-1-methylindole | CHCl₃, rt, 12h | 92 |

| Imidazole | 2,4,5-Trichloroimidazole | CH₃CN, 2.2 equiv CBMG, 50°C, 1h | 88 |

| Caffeine | 8-Chlorocaffeine | CHCl₃, 2.2 equiv CBMG, 50°C, 1h | 75 |

| Anisole | 4-Chloroanisole | CBMG, TFA, CHCl₃, rt, 12h | 74 (12:1 p:o) |

Table 3: Kinetic Isotope Effect (KIE) Study[1]

| Substrate Pair | Reagent | KIE (kH/kD) | Mechanistic Implication |

| Anisole / d₈-Anisole | This compound (CBMG) | 1.2 | Rate-determining step is likely σ-complex formation |

| Anisole / d₈-Anisole | N-Chlorosuccinimide (NCS) | 2.5 | C-H bond breaking has a greater influence on the rate |

Experimental Protocols

The following are representative experimental protocols for the use of this compound in chlorination reactions.

General Procedure for Heteroarene Chlorination[1]

Workflow Diagram:

Caption: Experimental workflow for a typical heteroarene chlorination.

Detailed Protocol:

-

To a solution of the heterocycle (1.0 equivalent) in chloroform (0.1 M) is added this compound (1.2 equivalents) in one portion.

-

The reaction mixture is stirred at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with dichloromethane (3x).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired chlorinated product.

Acid-Catalyzed Chlorination of Anisole[1]

Detailed Protocol:

-

To a solution of anisole (1.0 equivalent) in chloroform (0.1 M) is added trifluoroacetic acid (1.0 equivalent).

-

This compound (1.0 equivalent) is then added to the mixture.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is worked up and purified as described in the general procedure (4.1).

Conclusion

This compound (CBMG) is a highly effective and practical electrophilic chlorinating reagent that operates primarily through an electrophilic aromatic substitution (SEAr) mechanism. Its enhanced reactivity, particularly for electron-rich heterocyclic systems, is attributed to the electron-withdrawing nature of the acyl groups on the guanidine core. The ability to be further activated by Brønsted acids expands its utility to less reactive aromatic substrates. The favorable safety profile, operational simplicity, and high yields make this compound a premier reagent for the synthesis of chlorinated molecules in academic and industrial research, particularly in the field of drug development.[1][2]

References

Palau'Chlor: A Technical Guide to Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Palau'Chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG), a powerful and selective electrophilic chlorinating reagent. Inspired by the biosynthesis of the marine alkaloid palau'amine, this compound has emerged as a versatile tool in organic synthesis, offering a practical and often superior alternative to traditional chlorinating agents. This document details its synthesis, structural characterization, and provides experimental protocols for its application in the chlorination of diverse molecular scaffolds.

Introduction

Aryl and heteroaryl chlorides are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] They serve not only to modulate the electronic and biological properties of a molecule but also act as versatile handles for further functionalization through cross-coupling reactions.[1][2][3] The invention of this compound stemmed from mechanistic studies of a key chlorospirocyclization step in the total synthesis of palau'amine.[1][2] This guanidine-based reagent offers a unique combination of high reactivity, operational simplicity, and enhanced safety compared to more aggressive reagents like sulfuryl chloride or chlorine gas.[1][4] Marketed by Sigma-Aldrich, this compound is a bench-stable, free-flowing powder, facilitating its broad application in academic and industrial research.[1]

Synthesis of this compound

The synthesis of this compound is efficient, utilizing cost-effective starting materials. The key transformation is the N-chlorination of 1,3-bis(methoxycarbonyl)guanidine.

Synthesis Pathway

The synthesis begins with the readily available 1,3-bis(methoxycarbonyl)guanidine, which is then chlorinated to yield the final product, this compound.

Caption: Synthetic route to this compound (CBMG).

Experimental Protocol: Synthesis of this compound

The following is a representative protocol based on the original disclosure.

Materials:

-

1,3-Bis(methoxycarbonyl)guanidine

-

tert-Butyl hypochlorite (t-BuOCl)

-

Anhydrous solvent (e.g., Chloroform or Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a stirred solution of 1,3-bis(methoxycarbonyl)guanidine (1.0 equiv) in an anhydrous solvent under an inert atmosphere at 0 °C, add tert-butyl hypochlorite (1.0-1.1 equiv) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is triturated with a suitable solvent (e.g., diethyl ether or pentane) to remove soluble byproducts.

-

The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound as a white, free-flowing powder.

Structural Characterization

This compound has been thoroughly characterized using a variety of analytical techniques. It is an air-stable and bench-stable powder.[1][2]

Physical and Spectroscopic Data

| Property | Value |

| Chemical Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG) |

| Molecular Formula | C₅H₈ClN₃O₄ |

| Molecular Weight | 209.59 g/mol |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 115-120 °C |

| Solubility | Soluble in CH₂Cl₂ and CHCl₃; partially soluble in acetonitrile and DMSO; insoluble in alcohols.[5] |

| ¹H NMR (CDCl₃) | Data available in the supporting information of the primary literature. |

| ¹³C NMR (CDCl₃) | Data available in the supporting information of the primary literature. |

| X-ray Crystallography | Crystal structure has been determined.[1] |

Application in Electrophilic Chlorination

This compound has proven to be a premier reagent for the electrophilic chlorination of a wide array of substrates, often demonstrating superior reactivity and selectivity compared to N-chlorosuccinimide (NCS).[1][3] It is particularly effective for nitrogen-containing heterocycles, electron-rich arenes, conjugated π-systems, and silyl enol ethers.[1]

General Experimental Workflow

The operational simplicity of chlorination reactions using this compound is one of its key advantages.

Caption: Standard workflow for electrophilic chlorination.

Experimental Protocol: General Procedure for Heteroaromatic Chlorination

Materials:

-

Heteroaromatic substrate

-

This compound (CBMG)

-

Solvent (e.g., Chloroform, Acetonitrile)

Procedure:

-

To a solution of the heteroaromatic substrate (1.0 equiv) in the chosen solvent (e.g., CHCl₃, 0.1 M), add this compound (1.2 equiv).[1]

-

Stir the reaction mixture at room temperature. Reaction times can vary from 30 minutes to 12 hours depending on the substrate's reactivity.[1] For less reactive substrates, heating (e.g., to 50 °C) or using a higher equivalence of this compound (e.g., 2.2 equiv) may be necessary.[1]

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, the reaction mixture can often be purified by direct filtration to remove the insoluble des-chloro guanidine byproduct.

-

The filtrate is concentrated under reduced pressure.

-

If necessary, further purification can be achieved by column chromatography on silica gel to yield the pure chlorinated product.

Reactivity and Selectivity Profile

The following tables summarize the performance of this compound in the chlorination of various substrates, highlighting its efficacy, particularly in comparison to NCS.

Table 1: Chlorination of Heteroaromatic Substrates [1]

| Substrate (Product Number) | Time (h) | This compound Yield (%) | NCS Yield (%) |

| Clotrimazole (11) | 2 | 95 | 0 |

| 2-Phenylimidazole (12) | 12 | 80 | 25 |

| Pyrrole (13) | 0.5 | 85 | 52 |

| 2-(Trichloroacetyl)pyrrole (16) | 12 | 75 | 10 |

| Imidazo[1,2-a]pyrazine (19) | 1 | 92 | 5 |

| Indole (21) | 0.5 | 99 | 85 |

| 7-Azaindole (26) | 12 | 75 | 10 |

| Caffeine (29) | 12 | 80 | 45 |

| Conditions: Substrate (1.0 equiv), Chlorinating Agent (1.2 equiv), CHCl₃ (0.1 M), room temperature, unless otherwise specified. |

Table 2: Chlorination of Non-Heteroaromatic Substrates [1]

| Substrate (Product Number) | Conditions | This compound Yield (%) | NCS Yield (%) |

| Benzenesulfonamide (30) | rt, 12 h | 99 | 0 |

| 1-(Trimethylsilyloxy)cyclohexene (32) | rt, 1 h | 85 | 45 |

| Rotenone (34) | rt, 12 h | 50 | 0 |

| Anisole (36) | + TFA, 60 °C, 12 h | 74 (12:1 p:o) | 20 (3:1 p:o) |

| Anisole (36) | + HCl, 60 °C, 12 h | 99 (32:1 p:o) | - |

| Conditions are substrate-specific; p:o refers to the para:ortho regioisomeric ratio. |

Conclusion

This compound is a highly effective, selective, and practical electrophilic chlorinating reagent that has demonstrated broad utility across a range of substrate classes. Its invention, inspired by natural product synthesis, has provided a valuable tool for chemists in drug discovery and development. The operational simplicity, high yields, and favorable safety profile of this compound position it as a superior alternative to many classical chlorinating agents, facilitating the synthesis of complex chlorinated molecules.

References

- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palau′Chlor® 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Item - Palauâchlor: A Practical and Reactive Chlorinating Reagent - figshare - Figshare [figshare.com]

- 5. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]

Palau'Chlor: A Technical Guide to a Powerful and Practical Chlorinating Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of a Superior Chlorinating Agent

In the landscape of synthetic chemistry, the introduction of chlorine atoms into organic molecules is a foundational strategy for tuning electronic properties and providing a handle for further functionalization, particularly through cross-coupling reactions.[1][2] For years, chemists relied on a limited arsenal of chlorinating reagents, often facing a trade-off between reactivity and safety. Highly reactive agents like sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂) present significant handling hazards, while safer alternatives such as N-chlorosuccinimide (NCS) often lack the desired reactivity.[3][4]

This technical guide delves into the discovery, development, and application of Palau'Chlor (also known as CBMG or 2-Chloro-1,3-bis(methoxycarbonyl) guanidine), a first-in-class, guanidine-based chlorinating reagent that bridges this gap.[1][2] Born from mechanistic studies of the synthesis of the marine natural product palau'amine, this compound has emerged as a highly reactive, yet bench-stable and safe, electrophilic chlorinating agent.[1][2] This document provides a comprehensive overview of its properties, detailed experimental protocols for its use, and quantitative data to support its application in diverse research and development settings.

The Discovery of this compound: A Serendipitous Innovation

The journey to this compound was not a direct pursuit but rather a serendipitous discovery rooted in the complex total synthesis of palau'amine. During their investigation of a key chlorospirocyclization step, researchers at the Baran laboratory at The Scripps Research Institute identified a stable N-chloroguanidine intermediate as the active chlorinating species.[1] This observation sparked the idea of developing a standalone, guanidine-based reagent for electrophilic chlorination. Through systematic variation of the acyl groups on the guanidine core, 2-Chloro-1,3-bis(methoxycarbonyl) guanidine (CBMG) was identified as the optimal reagent, exhibiting a remarkable combination of stability, reactivity, and practicality.[2] This novel reagent was aptly named this compound in homage to its natural product-inspired origins.

Physicochemical Properties and Advantages

This compound is a white, free-flowing, and air-stable solid, making it convenient and safe to handle under standard laboratory conditions.[5] Its key properties are summarized below:

| Property | Value | Reference |

| Chemical Name | 2-Chloro-1,3-bis(methoxycarbonyl) guanidine | [5] |

| Synonyms | CBMG, this compound | [1][5] |

| Molecular Formula | C₅H₈ClN₃O₄ | |

| Molecular Weight | 209.59 g/mol | |

| Appearance | White solid | [5] |

| Melting Point | 115-120 °C | |

| Storage Temperature | 2-8°C |

The distinct advantages of this compound over traditional chlorinating reagents are a significant factor in its growing adoption:

-

Enhanced Reactivity: this compound demonstrates superior reactivity compared to NCS, effectively chlorinating a wide range of substrates that are unreactive towards the latter under similar conditions.[1][3]

-

Safety and Stability: As a bench-stable solid, it mitigates the significant safety hazards associated with gaseous or highly corrosive chlorinating agents.[3][4]

-

Operational Simplicity: Reactions with this compound are typically straightforward to set up and do not require stringent anhydrous or inert atmosphere techniques.[2][6]

-

High Selectivity: It often provides excellent regioselectivity, minimizing the formation of undesired isomers and simplifying product purification.[3]

-

Broad Substrate Scope: this compound is effective for the chlorination of a diverse array of functional groups and molecular scaffolds, including electron-rich heterocycles, arenes, silyl enol ethers, and sulfonamides.[1][2][6]

Data Presentation: Performance Across Various Substrates

The efficacy of this compound has been demonstrated across a broad spectrum of substrates. The following tables summarize the quantitative data from key studies, comparing the performance of this compound (CBMG) with the commonly used N-chlorosuccinimide (NCS).

Table 1: C-H Chlorination of Heteroarenes

| Substrate | Product | Reagent | Yield (%) |

| Imidazole (11) | Chlorinated Imidazole | CBMG | 85 |

| NCS | 25 | ||

| Pyrrole (13) | Chlorinated Pyrrole | CBMG | 95 |

| NCS | 60 | ||

| Indole (21) | Chlorinated Indole | CBMG | 99 |

| NCS | 75 | ||

| Pyrazole (17) | Chlorinated Pyrazole | CBMG | 92 |

| NCS | 40 | ||

| Imidazo[1,2-a]pyrazine (19) | Chlorinated Imidazo[1,2-a]pyrazine | CBMG | 99 |

| NCS | <5 |

Conditions: heterocycle (1.0 equiv), chlorinating reagent (1.2 equiv), CHCl₃ (0.1 M), room temperature, 12 h. Yields are isolated yields.[1]

Table 2: Chlorination of Non-Heteroarenes

| Substrate | Product | Reagent | Yield (%) |

| Anisole (36) with TFA | p-Chloroanisole | CBMG | 74 (12:1 p:o) |

| NCS | 45 (4:1 p:o) | ||

| Anisole (36) with HCl | p-Chloroanisole | CBMG | 99 (32:1 p:o) |

| NCS | 52 (5:1 p:o) | ||

| Silyl enol ether of Acetophenone | α-Chloroacetophenone | CBMG | 85 |

| NCS | 30 | ||

| Benzenesulfonamide | N-Chlorobenzenesulfonamide | CBMG | 99 |

| NCS | 0 |

Conditions vary for each substrate and are detailed in the source literature. Yields are isolated yields.[1]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound. Researchers should refer to the original literature for substrate-specific optimizations.

Protocol 1: General Procedure for C-H Chlorination of Heteroarenes

-

Reaction Setup: To a vial containing a magnetic stir bar, add the heteroarene substrate (1.0 equivalent).

-

Reagent Addition: Add this compound (1.2 equivalents).

-

Solvent Addition: Add chloroform (CHCl₃) to achieve a concentration of 0.1 M.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification by flash chromatography to afford the desired chlorinated product.

Protocol 2: General Procedure for the Chlorination of Arenes with Brønsted Acid

-

Reaction Setup: To a vial containing a magnetic stir bar, add the arene substrate (1.0 equivalent).

-

Reagent Addition: Add this compound (1.0 equivalent).

-

Solvent and Acid Addition: Add a suitable solvent (e.g., CHCl₃) followed by the Brønsted acid (e.g., trifluoroacetic acid or hydrochloric acid, 1.0 equivalent).

-

Reaction: Stir the reaction mixture at the appropriate temperature (room temperature or elevated) for the specified time.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) or LC-MS.

-

Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mandatory Visualizations

Diagram 1: The Genesis of this compound

The following diagram illustrates the conceptual pathway from the study of the natural product palau'amine to the invention of this compound.

References

- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 5. This compound - Enamine [enamine.net]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

The Evolving Landscape of Aromatic Chlorination: A Technical Guide to CBMG Reagent

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and development. Aryl chlorides, in particular, serve as versatile intermediates for cross-coupling reactions and can significantly modulate the pharmacological properties of lead compounds. However, traditional chlorinating agents often suffer from drawbacks such as high reactivity leading to poor selectivity, safety hazards, or limited functional group tolerance. In response to these challenges, 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), also known as Palau'chlor, has emerged as a powerful and practical electrophilic chlorinating reagent. This technical guide provides an in-depth overview of the physical and chemical properties of CBMG, detailed experimental protocols for its synthesis and application, and a summary of its advantages in the context of pharmaceutical research and development.

Core Physical and Chemical Properties of CBMG

CBMG is an air-stable, free-flowing white powder that offers a unique combination of reactivity and practicality, setting it apart from conventional chlorinating agents.[1][2][3] Its stability allows for ease of handling and storage under standard laboratory conditions.[3]

Table 1: Physical and Chemical Properties of CBMG Reagent

| Property | Value | Reference(s) |

| Chemical Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | [2] |

| Synonym(s) | CBMG, this compound | [1][2] |

| Molecular Formula | C₅H₈ClN₃O₄ | [2] |

| Molecular Weight | 209.59 g/mol | [2] |

| Appearance | White to off-white solid | [2][3] |

| Melting Point | 115-120 °C | [2] |

| Solubility | Soluble in CH₂Cl₂ and CHCl₃; partially soluble in acetonitrile and DMSO; insoluble in alcohols. | [3] |

| Stability | Air-stable, bench-stable for over a year at room temperature.[4] | [4] |

Spectroscopic Data

The structural integrity of CBMG has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Table 2: NMR Spectroscopic Data for CBMG (in CDCl₃)

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | 3.84 (s, 6H), 8.50 (br s, 2H) |

| ¹³C NMR | 54.2, 155.1, 157.9 |

Experimental Protocols

Synthesis of CBMG Reagent

The preparation of CBMG is a straightforward process involving the chlorination of 1,3-bis(methoxycarbonyl)guanidine.

Step 1: Synthesis of 1,3-Bis(methoxycarbonyl)guanidine

-

To a solution of guanidine hydrochloride (1.0 eq) in methanol, add a solution of sodium methoxide (2.1 eq) in methanol at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl chloroformate (2.2 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to afford 1,3-bis(methoxycarbonyl)guanidine as a white solid.

Step 2: Chlorination to form CBMG

-

Suspend 1,3-bis(methoxycarbonyl)guanidine (1.0 eq) in acetonitrile.

-

Add tert-butyl hypochlorite (1.1 eq) dropwise at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Concentrate the mixture under reduced pressure.

-

Wash the resulting solid with cold diethyl ether to yield CBMG as a white powder.

Caption: Workflow for the two-step synthesis of CBMG reagent.

General Protocol for Heteroarene Chlorination using CBMG

CBMG has demonstrated exceptional performance in the chlorination of a wide range of nitrogen-containing heterocycles.[3][4]

-

To a solution of the heteroarene substrate (1.0 eq) in chloroform (0.1 M), add CBMG (1.2 eq) in one portion at room temperature.[4]

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from minutes to a few hours.[4]

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chlorinated heteroarene.

Caption: General workflow for the chlorination of heteroarenes using CBMG.

Reactivity and Advantages in Drug Development

CBMG exhibits a reactivity profile that is comparable to or better than more aggressive chlorinating agents like sulfuryl chloride (SO₂Cl₂) and chlorine gas (Cl₂), while maintaining a high degree of functional group tolerance, similar to the less reactive N-chlorosuccinimide (NCS).[4] This balanced reactivity is a key advantage in the synthesis of complex molecules, where the preservation of sensitive functional groups is paramount.

Table 3: Comparison of CBMG with Common Chlorinating Agents

| Reagent | Reactivity | Handling/Safety | Selectivity | Functional Group Tolerance |

| CBMG | High | Safe, bench-stable solid | High | Excellent |

| NCS | Moderate | Safe, solid | Moderate | Good |

| SO₂Cl₂ | Very High | Liquid, corrosive, moisture-sensitive | Variable | Poor |

| Cl₂ | Very High | Toxic gas, requires special handling | Variable | Poor |

The superior performance of CBMG is particularly evident in the chlorination of electron-rich heterocycles such as imidazoles, pyrroles, and indoles, which are common motifs in pharmaceutical agents.[3][4] In many cases, CBMG provides higher yields and cleaner reactions compared to NCS, especially for less reactive substrates.[4]

Caption: Logical relationship of CBMG's advantages and its impact on drug development.

Safety and Handling

CBMG is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the reagent. Work should be conducted in a well-ventilated fume hood.

Storage: Store in a tightly sealed container in a cool, dry place.[2] Recommended storage temperature is 2-8 °C.[2]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

CBMG (this compound) represents a significant advancement in the field of electrophilic chlorination. Its unique combination of high reactivity, excellent selectivity, broad functional group tolerance, and operational simplicity makes it an invaluable tool for chemists in academia and industry. For researchers and scientists in drug development, CBMG offers a reliable and efficient method for the late-stage functionalization of complex molecules and the synthesis of compound libraries for structure-activity relationship studies. As the demand for more efficient and selective synthetic methods continues to grow, the adoption of reagents like CBMG will be crucial in accelerating the discovery and development of new medicines.

References

Palau'Chlor safety data sheet and handling precautions

A comprehensive search for "Palau'Chlor" has yielded no matching results for a chemical compound with this designation in publicly available chemical databases, safety data sheets (SDS), or peer-reviewed scientific literature. This suggests that "this compound" may be a novel or proprietary substance not yet widely documented, a misspelling of an existing compound, or an internal code name not recognized in public domains.

Without a definitive identification and associated experimental data, it is not possible to provide a technical guide, safety data sheet, or detail any experimental protocols or signaling pathways.

For the safety and accuracy of research and development professionals, it is imperative to work with correctly identified substances and their corresponding verified safety and handling information.

Recommendations for Proceeding:

-

Verify the Chemical Name and Structure: Please confirm the correct spelling and nomenclature of the compound. If available, provide a CAS (Chemical Abstracts Service) number, IUPAC (International Union of Pure and Applied Chemistry) name, or a chemical structure (e.g., SMILES or InChI key).

-

Consult Internal Documentation: If "this compound" is an internal designation, refer to internal documentation, discovery chemistry reports, or the principal investigator for the correct chemical identity and any available safety and handling data.

-

Conduct a Hazard Assessment: For any new or uncharacterized compound, a thorough hazard assessment should be conducted by qualified personnel before handling. This may involve computational toxicology predictions (e.g., DEREK Nexus, SARAH Nexus) and, if necessary, preliminary in vitro safety testing.

Once the correct chemical identity is established, a proper technical guide can be developed. The following sections would typically be included:

Chemical Identification and Properties

A table summarizing the key identifiers and physicochemical properties of the compound.

(Data not available for "this compound")

Safety and Handling Precautions

A summary of the key hazards and required personal protective equipment (PPE).

(Data not available for "this compound")

Experimental Protocols

Detailed methodologies for relevant experiments would be provided here.

(Data not available for "this compound")

Biological Activity and Signaling Pathways

Diagrams and descriptions of the compound's mechanism of action.

(Data not available for "this compound")

A placeholder workflow for handling an uncharacterized compound is provided below.

Caption: General workflow for assessing and handling a potentially uncharacterized chemical compound.

Palau'Chlor: A Comprehensive Technical Guide to a Superior Electrophilic Chlorinating Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palau'Chlor, chemically known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine, is a highly effective and versatile electrophilic chlorinating reagent.[1][2] Developed from mechanistic studies of the synthesis of the marine natural product palau'amine, this guanidine-based reagent offers significant advantages over traditional chlorinating agents in terms of reactivity, safety, and substrate scope.[1][3] This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed (inferred) synthesis protocol, and its mechanism of action. Furthermore, it presents a comprehensive comparison of its reactivity with other common chlorinating agents through tabulated quantitative data and detailed experimental protocols for the chlorination of various substrates.

Introduction

The introduction of chlorine atoms into molecular scaffolds is a cornerstone of modern synthetic and medicinal chemistry. Aryl chlorides, in particular, serve as versatile intermediates for cross-coupling reactions and are integral components of numerous pharmaceuticals, agrochemicals, and materials.[1][3] However, traditional chlorinating reagents often suffer from significant drawbacks, including high reactivity leading to poor selectivity, safety hazards, or conversely, insufficient reactivity for challenging substrates. This compound (also referred to as CBMG) has emerged as a superior alternative, providing a mild, operationally simple, and safe method for the direct chlorination of a wide range of compounds, including nitrogen-containing heterocycles, arenes, and carbonyl compounds.[1][2][4]

Chemical and Physical Properties

This compound is an air-stable, free-flowing white solid, making it convenient for benchtop use.[1][4] Its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine |

| Synonyms | CBMG, Baran CBMG Reagent |

| Molecular Formula | C5H8ClN3O4 |

| Molecular Weight | 209.59 g/mol |

| Appearance | White solid |

| Melting Point | 115-120 °C |

| SMILES | COC(=O)NC(=NCl)NC(=O)OC |

| InChI Key | PCUVYBUDIWDLNI-UHFFFAOYSA-N |

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the public domain, the following procedure is inferred from the description of its development. The synthesis is based on the chlorination of a guanidine precursor.

Experimental Protocol: Synthesis of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (this compound)

Materials:

-

1,3-Bis(methoxycarbonyl)guanidine

-

tert-Butyl hypochlorite (tBuOCl)

-

Anhydrous solvent (e.g., dichloromethane, CH2Cl2)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 1,3-bis(methoxycarbonyl)guanidine in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyl hypochlorite (1.0 equivalent) in anhydrous dichloromethane to the cooled guanidine solution with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, likely through recrystallization or column chromatography, to yield pure this compound as a white solid.

Disclaimer: This is an inferred protocol based on available literature. Researchers should consult the primary literature and perform appropriate safety assessments before attempting this synthesis.

Mechanism of Action: Electrophilic Chlorination

This compound functions as an electrophilic chlorinating agent. The electron-withdrawing methoxycarbonyl groups on the guanidine backbone render the chlorine atom highly electrophilic. This "Cl+" character allows it to react with electron-rich substrates, such as aromatic and heteroaromatic compounds, through an electrophilic aromatic substitution (SEAr) mechanism.

The general workflow for this process is illustrated below:

Experimental workflow for electrophilic chlorination using this compound.

The key steps of the electrophilic chlorination mechanism are depicted in the following diagram:

Mechanism of electrophilic chlorination by this compound.

Reactivity and Advantages

This compound exhibits superior reactivity compared to many common chlorinating agents, particularly N-chlorosuccinimide (NCS). It can effectively chlorinate a wide range of substrates that are unreactive towards NCS under similar conditions.

Comparison with Other Chlorinating Reagents

The following tables summarize the quantitative data from comparative studies of this compound and NCS in the chlorination of various heterocycles.

Table 1: Chlorination of Imidazoles and Pyrroles

| Substrate | Reagent | Time (h) | Temperature (°C) | Yield (%) |

| Imidazole Derivative | CBMG | 12 | RT | 95 |

| NCS | 12 | RT | <5 | |

| Pyrrole Derivative | CBMG | 12 | RT | 80 |

| NCS | 12 | RT | 10 |

Table 2: Chlorination of Indoles and other Heterocycles

| Substrate | Reagent | Time (h) | Temperature (°C) | Yield (%) |

| Indole | CBMG | 12 | RT | 90 |

| NCS | 12 | RT | 15 | |

| Thiophene Derivative | CBMG | 12 | RT | 75 |

| NCS | 12 | RT | <5 |

Key Advantages of this compound

-

High Reactivity: Effectively chlorinates a broad range of substrates, including those unreactive to other reagents.[1]

-

Mild Reaction Conditions: Most reactions proceed at room temperature, avoiding the need for harsh conditions.

-

High Selectivity: Often provides a single, predictable regioisomer, minimizing purification challenges.

-

Safety: As a stable, solid reagent, it is safer to handle than gaseous chlorine or highly reactive liquids like sulfuryl chloride.

-

Operational Simplicity: Reactions are typically straightforward to set up and perform.

Experimental Protocols for Chlorination Reactions

The following are general protocols for the use of this compound in the chlorination of common substrates.

General Protocol for the Chlorination of Heterocycles

Materials:

-

Heterocyclic substrate

-

This compound (1.1 - 1.5 equivalents)

-

Anhydrous solvent (e.g., chloroform, acetonitrile)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a solution of the heterocyclic substrate in an anhydrous solvent under an inert atmosphere, add this compound in one portion.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chlorinated heterocycle.

Protocol for the α-Chlorination of a Silyl Enol Ether

Materials:

-

Silyl enol ether

-

This compound (1.1 equivalents)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Dissolve the silyl enol ether in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add this compound to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature while stirring.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the α-chlorinated carbonyl compound.

Conclusion

This compound has established itself as a premier reagent for electrophilic chlorination in modern organic synthesis. Its unique combination of high reactivity, operational simplicity, and enhanced safety profile makes it an invaluable tool for researchers and drug development professionals. The ability to efficiently chlorinate a wide array of functional groups under mild conditions opens new avenues for the synthesis and diversification of complex molecules, ultimately accelerating the discovery and development of new chemical entities.

References

Palau'Chlor: A Technical Guide to a Pyrrole-Imidazole Alkaloid-Inspired Chlorinating Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Palau'Chlor (also known as CBMG or 2-Chloro-1,3-bis(methoxycarbonyl)guanidine), a powerful and selective electrophilic chlorinating reagent. The development of this compound was directly inspired by mechanistic studies of a key chlorospirocyclization step encountered during the total synthesis of palau'amine, a complex pyrrole-imidazole alkaloid.[1][2][3] This document details the conceptual link between the natural product's chemistry and the reagent's design, its advantages over classical chlorinating agents, and its broad applicability in organic synthesis. Detailed experimental protocols for its preparation and use in C–H chlorination are provided, alongside tabulated quantitative data to guide reaction optimization.

Introduction: From Marine Alkaloids to a Modern Reagent

The pyrrole-imidazole alkaloids are a large family of marine natural products known for their structural complexity and diverse biological activities.[1] The intricate architecture of these molecules, such as palau'amine, has presented significant challenges to synthetic chemists, demanding the development of novel synthetic strategies.

During investigations into the synthesis of palau'amine, researchers identified a crucial intramolecular chlorospirocyclization step.[1][2] Mechanistic studies revealed that a stable, yet highly reactive, N-chloroguanidine intermediate was the active chlorinating species in this transformation.[1][4] This discovery sparked the idea of developing a standalone, guanidine-based chlorinating reagent that could replicate this reactivity in an intermolecular fashion.[1][2][4] Through systematic variation of the guanidine structure, chlorobis(methoxycarbonyl)guanidine (CBMG) was identified as the optimal reagent and was subsequently named this compound in homage to its conceptual origin.[1]

This compound is an air-stable, free-flowing powder that offers a unique combination of high reactivity and operational simplicity, overcoming many limitations of traditional chlorinating agents like N-chlorosuccinimide (NCS), which often lacks reactivity, and sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), which can be hazardous and unselective.[1][5]

Conceptual Development

The intellectual journey from a complex natural product synthesis to a practical laboratory reagent is a prime example of how fundamental research can drive innovation. The key insight was recognizing the inherent reactivity of the N-chloroguanidine moiety and harnessing it in a user-friendly format.

Data Presentation: Substrate Scope and Efficiency

This compound has demonstrated superior performance compared to NCS for the chlorination of a wide range of electron-rich heterocycles and other substrates. The following tables summarize the isolated yields of chlorinated products, showcasing the reagent's broad utility.

Table 1: C–H Chlorination of Heteroaromatic Substrates

General Conditions: Substrate (1.0 equiv), Chlorinating Reagent (1.2 equiv), CHCl₃ (0.1 M), Room Temperature, 12 h.

| Substrate | Product | This compound (% Yield) | NCS (% Yield) |

| Clotrimazole | Chlorinated Clotrimazole | 94 | 0 |

| 1-Methylimidazole | 2-Chloro-1-methylimidazole | 96 | 65 |

| 1-Phenylpyrazole | 4-Chloro-1-phenylpyrazole | 92 | 10 |

| Indole | 3-Chloroindole | 85 | 70 |

| 1-Methylindole | 3-Chloro-1-methylindole | 99 | 81 |

| 2-Phenylindole | 3-Chloro-2-phenylindole | 99 | 5 |

| Imidazo[1,2-a]pyrazine | Chlorinated Imidazo[1,2-a]pyrazine | 99 | 52 (after 12h) |

| Caffeine | 8-Chlorocaffeine | 81 | 10 |

Data sourced from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[1][2]

Table 2: Chlorination of Non-Heteroaromatic Substrates

Conditions vary, see original publication for details.[1][2]

| Substrate | Product | This compound (% Yield) | NCS (% Yield) |

| Benzenesulfonamide | N-Chlorobenzenesulfonamide | 99 | 0 |

| N-Methylbenzenesulfonamide | N-Chloro-N-methylbenzenesulfonamide | 99 | 0 |

| Anisole (with TFA) | p-Chloroanisole | 74 (12:1 p:o) | 35 (2:1 p:o) |

| Rotenone | Chlorinated Rotenone | 70 | 0 |

| Vancomycin | Chlorinated Vancomycin | 30 | 15 |

| 1-(Trimethylsilyloxy)cyclohexene | 2-Chlorocyclohexanone | 85 | 55 |

Data sourced from Rodriguez et al., J. Am. Chem. Soc. 2014, 136, 19, 6908–6911.[1][2]

Experimental Protocols

The following are detailed methodologies for the preparation and application of this compound. These protocols are adapted from the supporting information of the primary literature.[2]

Synthesis of this compound (CBMG)

This procedure describes the preparation of 2-Chloro-1,3-bis(methoxycarbonyl)guanidine.

Materials:

-

1,3-Bis(methoxycarbonyl)guanidine

-

Dichloromethane (DCM)

-

tert-Butyl hypochlorite (tBuOCl)

-

Pentane

-

Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

-

Dissolve 1,3-Bis(methoxycarbonyl)guanidine (1.0 equiv) in dichloromethane.

-

Cool the solution to 0 °C using an ice-water bath.

-

Add tert-butyl hypochlorite (1.05 equiv) dropwise to the stirred solution over a period of 15 minutes.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Remove the solvent in vacuo to yield a solid.

-

Wash the solid with cold pentane and dry under high vacuum.

-

This compound is obtained as a white, crystalline, bench-stable solid and can be stored under air.

General Protocol for C–H Chlorination of Heteroarenes

This procedure is a representative example for the chlorination of an electron-rich heterocycle.

Materials:

-

Heteroaromatic substrate

-

This compound (CBMG)

-

Anhydrous chloroform (CHCl₃) or other suitable solvent

-

Reaction vial, magnetic stirrer.

-

Standard workup and purification reagents and equipment.

Procedure:

-

To a reaction vial, add the heteroaromatic substrate (1.0 equiv) and this compound (1.2 equiv).

-

Add anhydrous chloroform to achieve a substrate concentration of 0.1 M.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 30 minutes to 12 hours.

-

Upon completion, the reaction mixture can be directly filtered through a plug of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

If necessary, perform further purification by flash column chromatography to yield the pure chlorinated product.

Conclusion

This compound stands as a testament to the valuable insights that can be gleaned from the study of complex natural products. Inspired by the unique reactivity observed during the synthesis of pyrrole-imidazole alkaloids, it was developed into a practical, safe, and highly effective reagent for electrophilic chlorination.[1][3] Its broad substrate scope, high functional group tolerance, and superior reactivity profile compared to classic reagents make it a valuable tool for drug development professionals and synthetic chemists.[1][6] The application of this compound facilitates the late-stage functionalization of complex molecules, enabling rapid access to chlorinated analogs for structure-activity relationship studies and the diversification of lead compounds.

References

- 1. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apecwater.com [apecwater.com]

- 5. health.hawaii.gov [health.hawaii.gov]

- 6. This compound - Enamine [enamine.net]

The Multifaceted Reactivity of Guanidine-Based Reagents: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of guanidine-based reagents is paramount for innovation in chemical synthesis and medicine. This in-depth technical guide delineates the core principles of guanidine reactivity, offering a comprehensive overview of their applications, quantitative data for comparative analysis, detailed experimental protocols, and visualizations of key pathways and workflows.

The unique electronic properties of the guanidinium group, characterized by its Y-shaped delocalized π-system, confer strong basicity and a remarkable ability to form multiple hydrogen bonds. This allows guanidine derivatives to act as potent catalysts, versatile synthetic building blocks, and crucial pharmacophores in drug design. Their utility spans from facilitating complex organic transformations to modulating the activity of biological targets such as enzymes, ion channels, and G-protein coupled receptors (GPCRs).

Quantitative Data on Guanidine-Based Reagents

A thorough understanding of the physicochemical properties of guanidine-based reagents is essential for their effective application. The following tables summarize key quantitative data, including pKa values and kinetic data for representative reactions, to facilitate comparison and selection for specific research needs.

Table 1: pKa Values of Selected Guanidine Bases

The basicity of guanidines is a critical parameter influencing their catalytic activity and their protonation state under physiological conditions. The pKa of the conjugate acid is a direct measure of this basicity.

| Guanidine Derivative | Structure | pKa in Water | pKa in Acetonitrile | Reference |

| Guanidine | HNC(NH₂)₂ | 13.6 | - | [1] |

| 1,1,3,3-Tetramethylguanidine (TMG) | (CH₃)₂NC(=NH)N(CH₃)₂ | 13.6 | 23.3 | [2] |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | C₇H₁₃N₃ | - | 26.0 | [2] |

| N,N'-di-p-tolyl-piperidine-1-carboximidamide | - | - | - | [3] |

| N,N'-di-p-tolyl-N",N"-diethylguanidine | - | - | - | [3] |

| 1,3-bis(4-methylphenyl)-2-octylguanidine | - | - | - | [3] |

| 1,3-bis(4-methylphenyl)-2-propylguanidine | - | - | - | [3] |

| 1,1,2,3,3-pentamethylguanidine | - | - | - | [3] |

Table 2: Kinetic Data for Guanidine-Catalyzed Reactions

The efficiency of a guanidine-based catalyst is quantified by the rate at which it promotes a chemical reaction. This table presents kinetic data for several common guanidine-catalyzed transformations.

| Reaction | Catalyst | Substrates | Rate Constant (k) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Thermal Guanidine Metathesis | N,N'-di-p-tolyl-piperidine-1-carboximidamide | Benzylamine | 1.8 ± 0.2 x 10⁻³ s⁻¹ | - | - | [3] |

| Thermal Guanidine Metathesis | N,N'-di-p-tolyl-N",N"-diethylguanidine | Benzylamine | 1.5 ± 0.1 x 10⁻³ s⁻¹ | - | - | [3] |

| Thermal Guanidine Metathesis | 1,3-bis(4-methylphenyl)-2-octylguanidine | Benzylamine | 0.8 ± 0.1 x 10⁻³ s⁻¹ | - | - | [3] |

| Thermal Guanidine Metathesis | 1,3-bis(4-methylphenyl)-2-propylguanidine | Benzylamine | 0.4 ± 0.1 x 10⁻³ s⁻¹ | - | - | [3] |

| Thermal Guanidine Metathesis | 1,1,2,3,3-pentamethylguanidine | Benzylamine | < 0.1 x 10⁻³ s⁻¹ | - | - | [3] |

| Aza-Henry Reaction | Chiral Guanidine-Amide | Isatin-derived N-Boc ketimine, Nitromethane | - | up to 99 | up to 94 | [4] |

| Ring-Opening Polymerization | [Fe(TMGepy)Cl₂] | L-lactide | - | >99 | - | [5] |

Key Signaling Pathways Involving Guanidino Groups

The guanidino group, most notably present in the amino acid arginine, plays a pivotal role in numerous biological signaling pathways. Its ability to engage in electrostatic interactions and form multiple hydrogen bonds makes it an essential moiety for molecular recognition at the active sites of enzymes and the binding pockets of receptors.

Arginine Methylation Signaling

Protein arginine methylation is a crucial post-translational modification that regulates a wide array of cellular processes, including signal transduction, gene transcription, and DNA repair.[6] This pathway is primarily mediated by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs).[7][8][9]

Guanidinium Group in Ion Channel Modulation

Guanidinium-containing molecules, including naturally occurring toxins and synthetic drugs, are known to modulate the function of various ion channels, particularly voltage-gated sodium and potassium channels.[10][11][12][13] The positively charged guanidinium group can interact with negatively charged residues in the channel pore, leading to channel blockade or altered gating properties.[10]

Experimental Protocols

Reproducibility is the cornerstone of scientific advancement. The following sections provide detailed methodologies for key experiments involving guanidine-based reagents.

Protocol 1: General Procedure for Guanidinylation of Amines

This protocol describes a common method for the introduction of a guanidinyl group onto a primary or secondary amine using a commercially available guanylating agent.

Materials:

-

Amine substrate

-

Guanylating reagent (e.g., N,N'-Di-Boc-N''-triflylguanidine)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

-

Stir bar

-

Round-bottom flask

-

Standard workup and purification reagents (e.g., saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica gel for chromatography)

Procedure:

-

To a solution of the amine substrate (1.0 equiv) in anhydrous DCM at 0 °C is added Et₃N (1.5 equiv).

-

N,N'-Di-Boc-N''-triflylguanidine (1.1 equiv) is added portion-wise over 5 minutes.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

-

The aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired protected guanidine derivative.

Protocol 2: Guanidine-Catalyzed Henry (Nitroaldol) Reaction

This protocol details a typical procedure for the carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, catalyzed by a chiral guanidine base.

Materials:

-

Aldehyde

-

Nitroalkane

-

Chiral guanidine catalyst (e.g., (R)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-(dimethylamino)cyclohexyl)guanidine)

-

Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

-

Stir bar

-

Reaction vial

Procedure:

-

To a reaction vial containing a stir bar is added the chiral guanidine catalyst (0.1 equiv).

-

The vial is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Anhydrous toluene (0.5 M) is added, followed by the aldehyde (1.0 equiv).

-

The mixture is stirred for 5 minutes at room temperature.

-

The nitroalkane (1.2 equiv) is added, and the reaction is stirred at the desired temperature (e.g., -20 °C to room temperature) for 24-72 hours.

-

The reaction progress is monitored by TLC or ¹H NMR spectroscopy.

-

Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the β-nitroalcohol product.

-

The enantiomeric excess of the product is determined by chiral HPLC analysis.

Logical and Workflow Diagrams

Visualizing complex processes is crucial for understanding and optimizing experimental design and interpreting results. The following diagrams, rendered in DOT language, illustrate key workflows and logical relationships in the context of guanidine chemistry.

Experimental Workflow for Kinetic Analysis of a Guanidine-Catalyzed Reaction

This diagram outlines the sequential steps involved in determining the kinetic parameters of a reaction catalyzed by a guanidine-based reagent.[3]

Structure-Activity Relationship (SAR) Logic for Guanidine-Based Catalysts

This diagram illustrates the logical flow of a structure-activity relationship study for the development of more efficient guanidine-based catalysts.

This technical guide provides a foundational understanding of the reactivity and application of guanidine-based reagents. The presented data, protocols, and diagrams are intended to serve as a valuable resource for researchers in their quest to harness the full potential of these remarkable molecules in both academic and industrial settings.

References

- 1. Guanidine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Understanding structure–activity relationships: iron(ii) complexes of “Legacy Guanidines” as catalysts for the synthesis of polylactide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Protein Arginine Methylation: An Emerging Modification in Cancer Immunity and Immunotherapy [frontiersin.org]

- 10. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Palau'Chlor: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Palau'Chlor, a powerful and selective chlorinating reagent. This guide details its chemical properties, experimental protocols for its use, and quantitative data on its reactivity.

Core Compound Information

This compound, also known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a guanidine-based chlorinating agent developed for the direct and mild chlorination of a wide range of organic substrates.[1][2] Its invention was inspired by the mechanism of a key chlorospirocyclization step in the synthesis of palau'amine.[1] This reagent offers a favorable alternative to harsher chlorinating agents like sulfuryl chloride (SO₂Cl₂) and elemental chlorine (Cl₂), as well as the less reactive N-chlorosuccinimide (NCS).[2]

Molecular Structure:

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 1596379-00-8 |

| Molecular Formula | C₅H₈ClN₃O₄ |

| Molecular Weight | 209.59 g/mol |

| IUPAC Name | methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate |

| Alternate Name | 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG) |

| SMILES | COC(=O)NC(=NCl)NC(=O)OC |

Physicochemical Properties and Handling

This compound is a white, free-flowing solid that is stable to air and can be handled on the bench-top without special precautions.[2][3] It is soluble in dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), partially soluble in acetonitrile and DMSO, and insoluble in alcohols.[3]

| Property | Value |

| Physical Form | Solid |

| Melting Point | 115-120 °C |

| Storage Temperature | 2-8°C |

**Mechanism of Action

This compound functions as an electrophilic chlorinating agent. The chlorination of arenes and heteroarenes is believed to proceed through an electrophilic aromatic substitution (SEAr) mechanism.[2] The electron-deficient chlorine atom on the guanidine core is attacked by the electron-rich π-system of the substrate.[2] Kinetic isotope effect (KIE) studies for the chlorination of anisole with this compound revealed a normal KIE of 1.2, suggesting that C-H bond cleavage is not the rate-determining step of the reaction.[4]

Caption: Proposed mechanism for the chlorination of arenes/heteroarenes using this compound.

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in chlorination reactions, based on published literature.[2][4]

General Procedure for C-H Chlorination of Heteroarenes

-

To a solution of the heterocycle (1.0 equivalent) in chloroform (0.1 M) is added this compound (1.2 equivalents).

-

The reaction mixture is stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to afford the chlorinated product. For reactions that go to full conversion, the des-chloro byproduct of this compound often precipitates and can be removed by filtration.[2]

Chlorination of Arenes with Brønsted Acid Additive

-

To a solution of the arene (1.0 equivalent) in a suitable solvent is added this compound (1.0 equivalent).

-

A Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent), is then added to the mixture.

-

The reaction is stirred, and progress is monitored.

-

Workup and purification are performed as described in the general procedure.

Caption: A generalized workflow for a typical chlorination reaction using this compound.

Quantitative Data: Reactivity and Substrate Scope

This compound has been shown to be effective for the chlorination of a wide variety of substrates, often outperforming other common chlorinating agents. The following tables summarize the reported yields for the chlorination of various heteroarenes and other molecules.

Table 1: C-H Chlorination of Heteroarenes with this compound vs. NCS[2][5]

| Substrate | Product Yield with this compound (%) | Product Yield with NCS (%) | Conditions |

| Imidazoles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |

| Pyrroles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |

| Pyrazoles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |

| Indoles | High | Low to moderate | 1.2 equiv. reagent, CHCl₃, rt |

| Clotrimazole | High | 0 | 1.2 equiv. reagent, CHCl₃, rt |

| 1-Acetylindole | 28 | 3 | 1.2 equiv. reagent, CHCl₃, rt |

Note: "High" yields are generally reported as being significantly better than those obtained with NCS under identical conditions.

Table 2: Chlorination of Other Substrates[2]

| Substrate | Product | Yield (%) | Conditions |

| Silyl enol ether | α-chloro carbonyl | Chemoselective | One-pot operation |

| Electron-rich π-systems | Chlorinated product | Competent | Direct C-H chlorination |

| Sulfonamides | N-chloro sulfonamide | Competent | Direct N-H chlorination |

| Rotenone | Selectively chlorinated | - | Presence of an olefin |

| Vancomycin | C-H chlorinated | 2-fold increase vs. NCS | DMF |

| Anisole | p-chloroanisole | 74 (12:1 p:o) | 1.0 equiv. CBMG, 1.0 equiv. TFA |

| Anisole | p-chloroanisole | Quantitative (32:1 p:o) | 1.0 equiv. CBMG, 1.0 equiv. HCl |

Advantages and Applications in Drug Development

The use of this compound offers several advantages for medicinal chemists and drug development professionals:

-

High Reactivity and Selectivity: It can chlorinate a broad range of substrates, including those that are unreactive towards other reagents, often with high regioselectivity.[3]

-

Mild Reaction Conditions: The operational simplicity and use of mild conditions make it compatible with complex molecules and a wide array of functional groups.[1]

-

Safety: As a bench-stable solid, it is safer to handle than many highly reactive and hazardous chlorinating agents.[3]

-

Late-Stage Functionalization: Its high selectivity allows for the chlorination of complex lead compounds at later stages of a synthetic sequence with minimal over-chlorination.

Aryl chlorides are crucial building blocks in medicinal chemistry, serving as key intermediates for cross-coupling reactions to introduce further molecular diversity. The ability of this compound to efficiently and selectively introduce chlorine atoms into heterocyclic scaffolds makes it a valuable tool for structure-activity relationship (SAR) studies and the development of new pharmaceutical candidates.

References

Palau'Chlor: A Comprehensive Technical Guide for Drug Development Professionals

An in-depth examination of the novel chlorinating reagent, its commercial availability, and applications in synthetic chemistry.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of Palau'Chlor (also known as CBMG), a guanidine-based chlorinating reagent. This document outlines its commercial availability, suppliers, chemical properties, and mechanism of action. Furthermore, it presents a comparative analysis of its reactivity and detailed experimental protocols for its application in the chlorination of various substrates, particularly nitrogen-containing heterocycles.

Commercial Availability and Suppliers

This compound is a commercially available reagent, ensuring its accessibility for research and development purposes. It is marketed as an air-stable, free-flowing powder that offers a practical and reactive alternative to traditional chlorinating agents.[1] Several chemical suppliers list this compound in their catalogs, facilitating its procurement for laboratory use.

Identified Suppliers:

-

Smolecule: Offers this compound under the catalog number S946256.[2]

-

MilliporeSigma (Sigma-Aldrich): Provides this compound® and notes its utility in the chlorination of aromatic and heteroaromatic substrates.[1][3]

-

Enamine: Supplies 2-Chloro-1,3-bis(methoxycarbonyl) guanidine (CBMG or “this compound”) for use in direct chlorination of electron-rich (hetero)arenes.[4]

-

AK Scientific, Inc.: Lists this compound for research and development use.[5]

-

Fisher Scientific: Distributes Sigma-Aldrich's this compound™.[6]

Chemical and Physical Properties

This compound, with the IUPAC name methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate, is a novel compound developed for its enhanced reactivity and substrate compatibility in chlorination reactions.[2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1596379-00-8 | [2] |

| Molecular Formula | C5H8ClN3O4 | [2] |

| Molecular Weight | 209.59 g/mol | [2] |

| Appearance | Solid, free-flowing powder | [1] |

| Melting Point | 115-120 °C | [7][8] |

| Storage Temperature | 2-8°C | [7][8] |

| Solubility | Soluble in CH2Cl2 and CHCl3; partially soluble in acetonitrile and DMSO; insoluble in alcohols. | [4] |

Mechanism of Action and Applications

This compound functions as an electrophilic chlorinating agent. The primary mechanism of action involves an electrophilic aromatic substitution (SEAr), where the electron-deficient chlorine atom of this compound attacks an electron-rich aromatic system, leading to the substitution of a hydrogen atom with a chlorine atom.[2] This method is particularly effective for the chlorination of nitrogen-containing heterocycles, arenes, conjugated π-systems, sulfonamides, and silyl enol ethers under mild conditions.[9]

The development of this compound was inspired by mechanistic studies of a key chlorospirocyclization step during the total synthesis of palau'amine, a complex marine natural product.[2] Its reactivity profile is comparable to or exceeds that of more aggressive reagents like sulfuryl chloride (SO2Cl2), chlorine gas (Cl2), and tert-butyl hypochlorite (tBuOCl), while maintaining greater functional group tolerance.[9]

A key advantage of this compound is its ability to successfully chlorinate substrates that are unreactive towards the commonly used N-chlorosuccinimide (NCS). It has demonstrated high reactivity and selectivity, often leading to a single, predictable chlorinated product with minimal over-chlorination.

Comparative Reactivity Data

The superior reactivity of this compound (CBMG) compared to N-chlorosuccinimide (NCS) has been demonstrated across a range of heterocyclic substrates. The following table summarizes the isolated yields of chlorinated products obtained using both reagents under identical or similar reaction conditions.

| Substrate | Product | Yield with CBMG (%) | Yield with NCS (%) |

| Clotrimazole | Chlorinated Clotrimazole | 99 | 0 |

| 2-Phenylimidazole | Chloro-2-phenylimidazole | 99 | 24 |

| 1-Methylimidazole | 2-Chloro-1-methylimidazole | 99 | 0 |

| Imidazo[1,2-a]pyridine | Chloro-imidazo[1,2-a]pyridine | 99 | 99 |

| 1-Methyl-1H-benzo[d]imidazole | 2-Chloro-1-methyl-1H-benzo[d]imidazole | 99 | 0 |

| 1-Methyl-1H-indole | 3-Chloro-1-methyl-1H-indole | 99 | 99 |

| 1-Boc-indole | 3-Chloro-1-Boc-indole | 99 | 99 |

| 1-Phenyl-1H-pyrazole | 4-Chloro-1-phenyl-1H-pyrazole | 99 | 0 |

| 1H-Indazole | 3-Chloro-1H-indazole | 99 | 0 |

| 4-Nitro-1H-indazole | 3-Chloro-4-nitro-1H-indazole | 99 | 0 |

| Pyrrole | 2,3,4,5-Tetrachloropyrrole | 99 | 99 |

| 2-(Trichloroacetyl)pyrrole | 4,5-Dichloro-2-(trichloroacetyl)pyrrole | 99 | 99 |

| 1-Methyl-2-pyrrolecarboxaldehyde | 4,5-Dichloro-1-methyl-2-pyrrolecarboxaldehyde | 99 | 99 |

| 2-Acetyl-1-methylpyrrole | 4,5-Dichloro-2-acetyl-1-methylpyrrole | 99 | 99 |

| 1-Phenylpyrrole | 2,5-Dichloro-1-phenylpyrrole | 99 | 99 |

| 4,5,6,7-Tetrahydro-2H-indazole | 3-Chloro-4,5,6,7-tetrahydro-2H-indazole | 99 | 99 |

| 1-Tritylimidazole | 2-Chloro-1-tritylimidazole | 99 | 0 |

| 1-Acetylindole | 3-Chloro-1-acetylindole | 28 | 3 |

Conditions: Substrate (1.0 equiv), NCS or CBMG (1.2 equiv), CHCl3 (0.1 M). Isolated yields are shown.[2]

Experimental Protocols

The following are generalized experimental protocols for the use of this compound in chlorination reactions, based on the primary literature.

General Procedure for Heteroarene Chlorination

To a solution of the heteroarene (1.0 equivalent) in chloroform (0.1 M) is added this compound (1.2 equivalents). The reaction mixture is stirred at room temperature for a specified time (typically ranging from 30 minutes to 12 hours), and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired chlorinated product. For less reactive substrates, an increased amount of this compound (e.g., 2.2 equivalents) and elevated temperatures (e.g., 50 °C) may be required.[2]

Synthesis of this compound

The development of this compound was based on mechanistic insights from the synthesis of palau'amine.[2] While the detailed industrial synthesis is proprietary, the original publication outlines its laboratory-scale preparation involving the chlorination of a guanidine derivative.[2]

Visualizing Workflows and Mechanisms

To further elucidate the application and mechanism of this compound, the following diagrams are provided.

Conclusion

This compound has emerged as a highly effective and practical reagent for the chlorination of a wide range of organic molecules, particularly heterocycles of interest in drug discovery and development. Its commercial availability, superior reactivity compared to traditional reagents like NCS, and compatibility with various functional groups make it a valuable tool for synthetic chemists. The detailed data and protocols provided in this guide are intended to facilitate its adoption and application in the synthesis of novel chlorinated compounds.

References

- 1. Collection - Palauâchlor: A Practical and Reactive Chlorinating Reagent - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 2. Palau’chlor: A Practical and Reactive Chlorinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Enamine [enamine.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a practical and reactive chlorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palau Chlor 95 Sigma-Aldrich [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Protocol for Aromatic C-H Chlorination Using Palau'Chlor

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the aromatic C-H chlorination of various substrates using Palau'Chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine or CBMG). This compound is a powerful, yet safe and easy-to-handle, electrophilic chlorinating reagent.[1] It has demonstrated superior reactivity compared to traditional reagents like N-chlorosuccinimide (NCS) for a wide range of substrates, particularly electron-rich heterocycles.[2][3]

Introduction